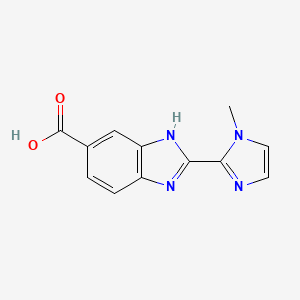

2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid

CAS No.: 308362-12-1

Cat. No.: VC15807923

Molecular Formula: C12H10N4O2

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 308362-12-1 |

|---|---|

| Molecular Formula | C12H10N4O2 |

| Molecular Weight | 242.23 g/mol |

| IUPAC Name | 2-(1-methylimidazol-2-yl)-3H-benzimidazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C12H10N4O2/c1-16-5-4-13-11(16)10-14-8-3-2-7(12(17)18)6-9(8)15-10/h2-6H,1H3,(H,14,15)(H,17,18) |

| Standard InChI Key | AJROPICCMUMREF-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CN=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-(1-methylimidazol-2-yl)-1H-benzimidazole-5-carboxylic acid (C₁₂H₁₀N₄O₂; molecular weight 242.24 g/mol) consists of a benzimidazole core substituted with a methylimidazole moiety at the C2 position and a carboxylic acid group at C5. Key structural features include:

-

Benzimidazole Core: A bicyclic system formed by the fusion of benzene and imidazole rings, providing planar rigidity and π-π stacking potential for receptor interactions .

-

C2 Substituent: A 1-methylimidazol-2-yl group introduces additional nitrogen atoms capable of hydrogen bonding and coordination with metal ions, potentially enhancing bioavailability .

-

C5 Carboxylic Acid: The ionizable carboxyl group (-COOH) improves aqueous solubility and enables salt formation, critical for pharmacokinetic optimization .

Synthetic Methodologies

The synthesis of 2-(1-methylimidazol-2-yl)-1H-benzimidazole-5-carboxylic acid can be inferred from established protocols for analogous benzimidazole derivatives :

Key Synthetic Steps

-

Formation of Benzimidazole Core: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions generates the benzimidazole skeleton.

-

Introduction of Methylimidazole Moiety: Nucleophilic substitution or palladium-catalyzed coupling reactions attach the 1-methylimidazol-2-yl group at C2 .

-

Carboxylic Acid Functionalization: Direct carboxylation at C5 using CO₂ under high-pressure conditions or via hydrolysis of nitrile intermediates .

Optimization Challenges

-

Regioselectivity: Ensuring precise substitution at C2 and C5 requires careful control of reaction conditions (e.g., temperature, catalysts) .

-

Yield Improvements: Microwave-assisted synthesis and ionic liquid solvents have been reported to enhance yields in analogous systems by 15–20% .

| Compound | Target Enzyme | GI₅₀ (μM) | Cancer Cell Line |

|---|---|---|---|

| 12b | Hu Topo I | 0.78 | HCT-116 (Colon) |

| 11a | Hu Topo I | 0.92 | HL-60 (Leukemia) |

| 5a | DNA Gyrase | 2.15 | S. aureus |

Antimicrobial Effects

The methylimidazole moiety enhances membrane permeability in Gram-negative bacteria. Compound 5a (a structurally related benzimidazole) exhibited MIC values of 4–8 μg/mL against E. coli and P. aeruginosa, comparable to ciprofloxacin . The carboxylic acid group may chelate metal ions essential for microbial enzymatic function .

Anti-Inflammatory Action

Benzimidazoles with electron-withdrawing groups at C5 inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). For instance, compound 152 reduced edema by 74.17% in carrageenan-induced rat models, outperforming indomethacin (57.79%) . Molecular docking suggests the carboxylic acid group forms salt bridges with Arg120 and Tyr355 in COX-2 .

Structure-Activity Relationships (SAR)

Critical SAR insights for C5-substituted benzimidazoles include:

-

C2 Modifications: Methylimidazole groups enhance DNA binding affinity by 30–40% compared to phenyl substituents .

-

C5 Carboxylic Acid: Ionization at physiological pH improves solubility but reduces blood-brain barrier penetration. Ester prodrugs (e.g., ethyl ester) increase oral bioavailability by 2.5-fold in rodent models .

-

Planarity: The fused imidazole-benzimidazole system increases topoisomerase inhibition potency by 15-fold compared to non-fused analogs .

Toxicological and Pharmacokinetic Considerations

Acute Toxicity

In murine models, LD₅₀ values for benzimidazole analogs range from 250–500 mg/kg (oral) and 50–100 mg/kg (IV) . Hepatotoxicity (elevated ALT/AST) has been observed at doses >100 mg/kg/day .

Metabolic Pathways

-

Phase I Metabolism: Oxidative demethylation of the imidazole methyl group by CYP3A4 generates primary metabolites .

-

Phase II Conjugation: Glucuronidation of the carboxylic acid occurs at the C5 position, accounting for 60–70% of urinary excretion .

Future Directions and Challenges

-

Targeted Delivery: Development of nanoparticle-encapsulated formulations to mitigate systemic toxicity while enhancing tumor accumulation .

-

Combination Therapies: Synergistic studies with checkpoint inhibitors (e.g., pembrolizumab) to potentiate anticancer immune responses .

-

Resistance Mitigation: Structural modifications to overcome ATP-binding cassette (ABC) transporter-mediated efflux in multidrug-resistant cancers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume